Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate
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Overview
Description
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the decahydro-1,4-methanoazulene core.
Functional Group Transformations: Introduction of the cyanide and ethyl ester groups.
Purification: Techniques such as recrystallization and chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the cyclization and functionalization reactions.
Automated Systems: For precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the cyanide group to amine.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various esters and ethers.
Scientific Research Applications
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is utilized in:
Chemistry: As a reagent and intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Binding to specific enzymes and receptors.
Pathways Involved: Modulation of metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propanoate
- Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-butyrate
Uniqueness
Ethyl alpha-cyanodecahydro-4,8,8-trimethyl-1,4-methanoazulene-9-propionate is unique due to its specific structural features and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
85099-14-5 |
---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)propanoate |
InChI |
InChI=1S/C20H31NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h13-17H,5-11H2,1-4H3 |
InChI Key |
VJKTYQFKYNDHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1C2CCC3C2C(CCCC31C)(C)C)C#N |
Origin of Product |
United States |
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